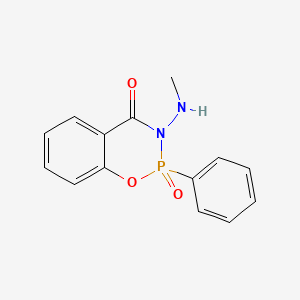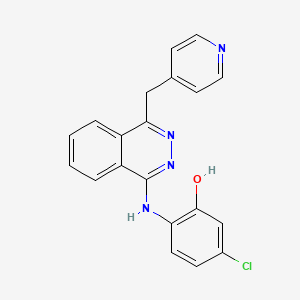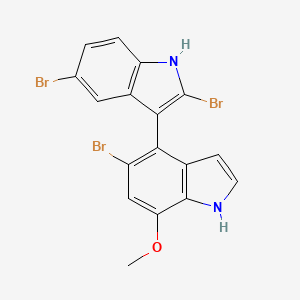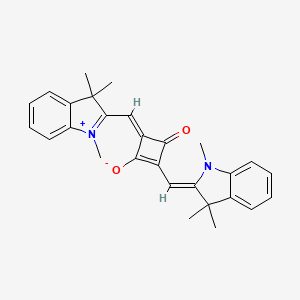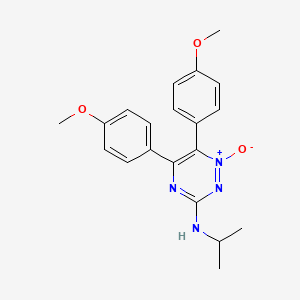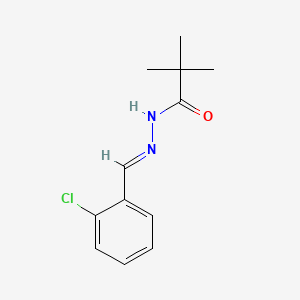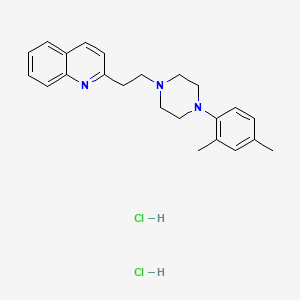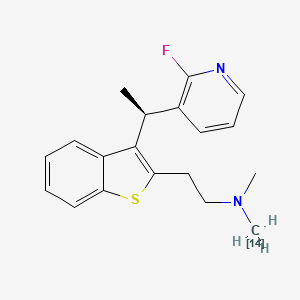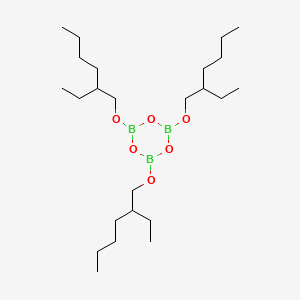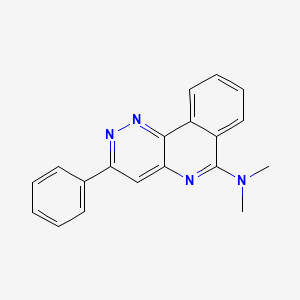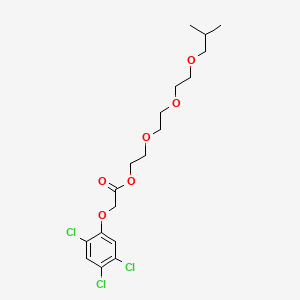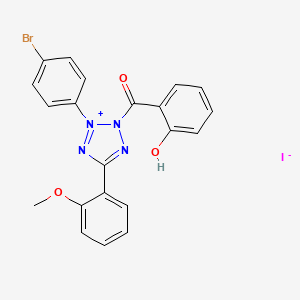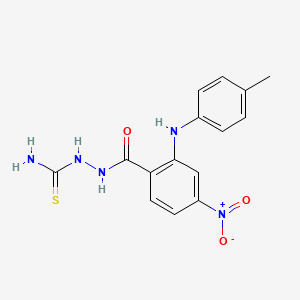
Benzoic acid, 2-((4-methylphenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-((4-methylphenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of benzoic acid, 2-((4-methylphenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide involves multiple steps. One common synthetic route includes the nitration of benzoic acid derivatives followed by amination and subsequent hydrazide formation. The reaction conditions typically involve the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include strong acids, bases, and specific catalysts. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
Benzoic acid, 2-((4-methylphenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or interfere with essential enzymes. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other benzoic acid derivatives with different substituents. What sets benzoic acid, 2-((4-methylphenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. Other similar compounds might include:
- Benzoic acid, 2-((4-methylphenyl)amino)-3-nitro-
- Benzoic acid, 2-((4-methylphenyl)amino)-5-nitro- These compounds can be compared based on their reactivity, stability, and potential applications.
Properties
CAS No. |
195370-42-4 |
|---|---|
Molecular Formula |
C15H15N5O3S |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
[[2-(4-methylanilino)-4-nitrobenzoyl]amino]thiourea |
InChI |
InChI=1S/C15H15N5O3S/c1-9-2-4-10(5-3-9)17-13-8-11(20(22)23)6-7-12(13)14(21)18-19-15(16)24/h2-8,17H,1H3,(H,18,21)(H3,16,19,24) |
InChI Key |
QDWYJIFURJRLEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)NNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


